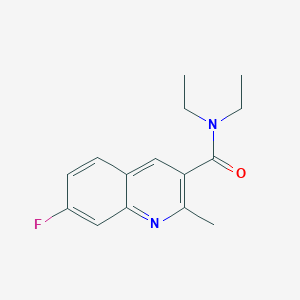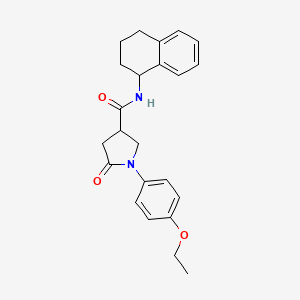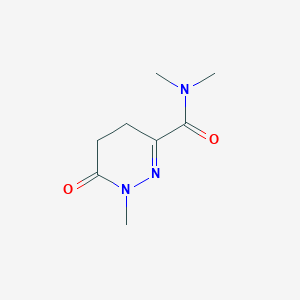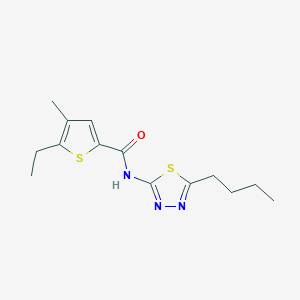
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 belongs to the family of quinoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is not fully understood, but it is thought to work by inhibiting the NF-kB pathway. The NF-kB pathway is involved in inflammation and cell survival, and its inhibition by N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide induces apoptosis in cancer cells and inhibits the growth of cancer cells. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal studies, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide in lab experiments is its relative ease of synthesis. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide can be synthesized in a laboratory setting using relatively simple procedures. Additionally, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have a variety of potential therapeutic applications, making it a versatile compound for research. One limitation of using N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its application in certain experimental settings.
Future Directions
There are several potential future directions for research on N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. One area of interest is in the development of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide-based cancer therapies. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide and its potential therapeutic applications in other diseases such as neurodegenerative diseases and inflammatory diseases. Finally, the development of more efficient synthesis methods for N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide may increase its availability for research and potential therapeutic use.
Conclusion
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, or N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for a variety of potential therapeutic applications. The synthesis method for N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is relatively simple, and there are several potential future directions for research on N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. Further research is needed to fully understand the mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide and its potential therapeutic applications.
Synthesis Methods
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide can be synthesized by reacting 2-methyl-7-nitroquinoline with ethylamine and then reducing the resulting compound with sodium dithionite. The product is then treated with hydrochloric acid to yield N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been widely studied for its potential therapeutic properties. One of the most promising applications of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is in the treatment of cancer. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has also been studied for its neuroprotective properties and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-4-18(5-2)15(19)13-8-11-6-7-12(16)9-14(11)17-10(13)3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFLQHGHQJLSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C=C(C=CC2=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)

